Saccharin N-(2-acetic acid ethyl ester)

Description

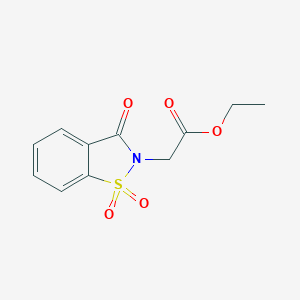

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5S/c1-2-17-10(13)7-12-11(14)8-5-3-4-6-9(8)18(12,15)16/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCQHUPTHHPHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179412 | |

| Record name | Saccharin N-(2-acetic acid ethyl ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24683-20-3 | |

| Record name | 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, ethyl ester, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24683-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saccharin N-(2-acetic acid ethyl ester) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024683203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saccharin N-(2-acetic acid ethyl ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SACCHARIN N-(2-ACETIC ACID ETHYL ESTER) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN712V27AV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Saccharin N-(2-acetic acid ethyl ester)" chemical properties

An In-depth Technical Guide to the Chemical Properties of Saccharin N-(2-acetic acid ethyl ester)

Executive Summary

This guide provides a comprehensive technical overview of Saccharin N-(2-acetic acid ethyl ester), a key organic compound primarily utilized in the pharmaceutical industry. From the perspective of a Senior Application Scientist, this document delves into the molecule's core chemical and physical properties, spectroscopic signature, and established synthetic and purification protocols. We explore the causality behind its reactivity, focusing on the interplay of its constituent functional groups—the ester, the sulfonamide, and the aromatic ring. The primary application of this compound as "Piroxicam Impurity E," a critical reference standard for analytical method development and quality control in drug manufacturing, is detailed.[1] This guide is intended for researchers, quality control analysts, and drug development professionals seeking a thorough understanding of this molecule's behavior and handling.

Molecular Identity and Physicochemical Properties

Saccharin N-(2-acetic acid ethyl ester) is a derivative of saccharin, the oldest artificial sweetener. Its formal chemical identity and key physical properties are crucial for its application as an analytical standard and for predicting its behavior in various chemical environments.

Nomenclature and Identifiers:

-

Systematic IUPAC Name: ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate[1][2]

-

Common Synonyms: Ethyl 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate, Piroxicam Impurity E[1]

-

CAS Number: 24683-20-3[2]

-

Molecular Formula: C₁₁H₁₁NO₅S[2]

The core physicochemical data for this compound are summarized in Table 1. It exists as a stable, crystalline solid under standard conditions, a property that makes it well-suited for use as a reference material.[1]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 269.27 g/mol | [1] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 104-106 °C | [1] |

| Boiling Point | 441.4 ± 47.0 °C (Predicted) | [1] |

| Density | 1.442 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate |[1] |

Spectroscopic and Structural Characterization

Structural elucidation of Saccharin N-(2-acetic acid ethyl ester) is achieved through a combination of standard spectroscopic techniques. The unique electronic environment of each functional group provides a distinct analytical signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show four distinct sets of signals. The four protons on the aromatic ring of the saccharin moiety would appear as a complex multiplet in the downfield region (typically ~7.8-8.2 ppm). A key diagnostic signal is the singlet for the methylene protons (N-CH₂) situated between the saccharin nitrogen and the ester carbonyl, appearing further downfield due to the influence of two adjacent electron-withdrawing groups. The ethyl ester group gives rise to a characteristic quartet for the methylene protons (O-CH₂) and a triplet for the terminal methyl protons (CH₃) in the upfield region.[1]

-

¹³C NMR: The carbon spectrum provides confirmation of the carbon framework. Distinct signals are expected for the carbonyl carbons of the ester and the saccharin imide, the aromatic carbons, and the aliphatic carbons of the ethyl acetate group.[1]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorption bands characteristic of the molecule's functional groups. The presence of multiple carbonyl and sulfonyl groups leads to a distinctive fingerprint region. Key expected absorption bands are summarized in Table 2.

Table 2: Predicted FT-IR Spectral Assignments

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | 1750 - 1735 |

| C=O (Imide) | Stretch | ~1730 |

| S=O (Sulfonyl) | Asymmetric & Symmetric Stretch | ~1350 and ~1180 |

| C-O (Ester) | Stretch | 1260 - 1050 |

| C-H (Aromatic) | Stretch | 3100 - 3000 |

| C-H (Aliphatic) | Stretch | < 3000 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight (m/z = 269).[1] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for esters include the cleavage of the C-O bond, leading to the loss of the ethoxy radical (•OCH₂CH₃, mass = 45) or the entire ethyl group.[3]

Molecular Structure

The molecule consists of a planar saccharin ring system connected to a flexible ethyl acetate side chain via the nitrogen atom. This linkage dictates the molecule's overall conformation and reactivity.

Figure 1: Molecular Structure.

Synthesis and Purification

The most direct and widely utilized method for preparing Saccharin N-(2-acetic acid ethyl ester) is through the N-alkylation of saccharin sodium salt with ethyl bromoacetate.[1] This process is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.

Synthetic Pathway: Sₙ2 Alkylation

The underlying principle of this synthesis is the high nucleophilicity of the saccharin anion. Deprotonation of saccharin's acidic N-H proton (pKa ≈ 1.6) creates an ambident nucleophile with negative charge density on both the nitrogen and the carbonyl oxygen. In polar aprotic solvents like DMF or DMSO, alkylation occurs preferentially on the nitrogen atom, which is the thermodynamically favored product.[1][4] The saccharin anion attacks the electrophilic methylene carbon of ethyl bromoacetate, displacing the bromide ion and forming the target N-C bond.[1]

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for the N-alkylation of saccharin.[1][5]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve saccharin sodium salt (1.0 eq) in a minimal amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Alkylating Agent: To the stirred solution, add ethyl bromoacetate (1.05 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 70-80°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The choice of a polar aprotic solvent is critical as it solvates the sodium cation without hydrogen-bonding to the nucleophilic anion, thereby increasing its reactivity.[6]

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product, being sparingly soluble in water, will precipitate out as a solid.

-

Isolation: Collect the crude solid product by vacuum filtration and wash it with cold water to remove residual solvent and salts.

Purification Protocol

The crude product can be purified by one of two primary methods to achieve high purity suitable for a reference standard.

-

Recrystallization: This is the most common method. The crude solid is dissolved in a minimum amount of a hot solvent, such as ethanol or methanol. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals while impurities remain in the mother liquor.[1]

-

Column Chromatography: For higher purity or separation from closely related impurities, column chromatography is employed. A silica gel stationary phase is used with a mobile phase of intermediate polarity, such as a mixture of ethyl acetate and hexane. The polarity of the eluent is optimized using TLC to ensure good separation.[1]

Figure 2: Synthesis and Purification Workflow.

Chemical Reactivity and Stability

The chemical behavior of the molecule is governed by the distinct reactivity of its functional groups.[1]

-

Ester Hydrolysis: The ethyl ester group is the most reactive site under common laboratory conditions. It is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis yields Saccharin N-(2-acetic acid) and ethanol.[1] This reaction is a potential degradation pathway and is important to consider for long-term storage of the compound in solution.

-

Sulfonamide Core Stability: The saccharin ring itself is highly stable. The N-sulfonylcarboxamide linkage is resistant to hydrolysis under typical conditions that would cleave a standard amide. The parent saccharin molecule is noted to be stable in aqueous solutions from pH 3.3 to 8.0, even when heated to 150°C for one hour.[7]

-

Redox Behavior: The sulfur atom in the sulfonyl group is in its highest oxidation state (+6) and is not readily oxidized further. The aromatic ring is also generally stable to oxidation due to its aromaticity.[1]

Figure 3: Key Reactive and Stable Sites.

Applications in Pharmaceutical Analysis and Synthesis

The primary and most critical application of Saccharin N-(2-acetic acid ethyl ester) is its role as a qualified pharmaceutical reference standard.[1]

-

Impurity Profiling: It is specifically designated as "Piroxicam Impurity E".[1] Piroxicam is a non-steroidal anti-inflammatory drug (NSAID), and during its synthesis, this ester can be formed as a process-related impurity. Regulatory bodies require that all impurities in an active pharmaceutical ingredient (API) be identified, quantified, and controlled. Therefore, a pure sample of this compound is essential for developing and validating analytical methods (e.g., HPLC, GC) to ensure the quality, safety, and efficacy of the final drug product.

-

Synthetic Building Block: Beyond its role as an impurity standard, the broader class of saccharin derivatives is of significant interest in medicinal chemistry and organic synthesis. Saccharin-based structures have been explored as organocatalysts and as scaffolds for developing novel therapeutic agents, including antibacterial and anticancer compounds.[1][8]

Hazard and Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this material.

-

GHS Hazard Statements:

References

-

Experiment 17 NUCLEOPHILIC SUBSTITUTION WITH SACCHARIN - CHEMISTRY. (n.d.). Retrieved January 12, 2026, from [Link]

-

Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane. (n.d.). American Chemical Society. Retrieved January 12, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 12, 2026, from [Link]

-

Hydrolytic Stability of Saccharin. (1956). Journal of the American Pharmaceutical Association (Scientific ed.). Retrieved January 12, 2026, from [Link]

-

Saccharin N-(2-acetic acid ethyl ester) | C11H11NO5S | CID 607195 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

-

Ammar A. Razzak Mahmood & Sahar B. Al-Juboori. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Science, 33(2), 43-56. Retrieved January 12, 2026, from [Link]

-

Artificial sugar saccharin and its derivatives: role as a catalyst. (2021). RSC Advances. Retrieved January 12, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 12, 2026, from [Link]

-

Aoc Lab 2. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]

-

Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate via a three-component reaction. (2014). Research on Chemical Intermediates. Retrieved January 12, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Saccharin N-(2-acetic acid ethyl ester) | C11H11NO5S | CID 607195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. murov.info [murov.info]

- 6. Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane | Poster Board #3823 - American Chemical Society [acs.digitellinc.com]

- 7. researchgate.net [researchgate.net]

- 8. Artificial sugar saccharin and its derivatives: role as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of Ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate

This guide provides a comprehensive overview of the physicochemical properties of Ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate, a significant derivative of saccharin. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data with practical insights into the experimental methodologies used for its characterization.

Introduction and Chemical Identity

Ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate, also known as Saccharin N-(2-Acetic Acid Ethyl Ester), is a derivative of 1,2-benzisothiazole, the core structure of the well-known artificial sweetener, saccharin.[1][2] The addition of an ethyl acetate group to the nitrogen atom of the saccharin moiety modifies its physicochemical properties, making it a compound of interest for various applications, including its use as a piroxicam impurity and as a scaffold in medicinal chemistry.[2] Understanding its fundamental characteristics is paramount for its synthesis, handling, and application in research and development.

Key Identifiers:

-

IUPAC Name: Ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate[2][3]

-

Molecular Weight: 269.27 g/mol [1]

Below is a diagram illustrating the molecular structure of the compound, highlighting its key functional groups which dictate its chemical behavior.

Caption: Molecular structure of Ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate.

Synthesis and Purification

The synthesis of this compound typically involves the reaction of saccharin with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This reaction is a nucleophilic substitution where the nitrogen atom of the saccharin anion attacks the electrophilic carbon of the ethyl haloacetate. The choice of base and solvent is critical for achieving a good yield and purity. Anhydrous conditions are often preferred to prevent hydrolysis of the ester.

Exemplary Protocol: A general synthetic approach involves dissolving saccharin and a mild base (e.g., potassium carbonate) in a polar aprotic solvent like acetone. Ethyl chloroacetate is then added, and the mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).[4] The product is then isolated by filtration and purified by recrystallization, commonly from ethanol or methanol, to yield a white to off-white solid.[1][4]

Physicochemical Properties

The physicochemical properties of a compound are crucial for determining its behavior in various systems, including its solubility, stability, and potential biological interactions. A summary of the key properties for Ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate is provided below.

| Property | Value | Source |

| Physical State | White to Off-White Solid | [2] |

| Melting Point | 104-106 °C | [1][2] |

| Boiling Point | 441.4 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.442 g/cm³ (Predicted) | [1] |

| Water Solubility | Low (Inferred from Saccharin) | [5][6] |

| XLogP3 | 1.4 | [1] |

| pKa | -16.17 (Predicted, Strongest Basic) | [2] |

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound.

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule. The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzothiazole ring, the methylene protons of the ethyl acetate group, and the methyl protons of the ethyl group. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the methylene protons adjacent to the nitrogen and the carbonyl group would be expected to be deshielded and appear at a lower field.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The exact mass of Ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate is 269.0358.[3]

Experimental Methodologies: A Deeper Dive

The determination of physicochemical properties requires precise and validated experimental protocols. This section provides an overview of the methodology for determining some of the key parameters.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range suggests a pure compound, while a broad range often indicates the presence of impurities.

Workflow for Melting Point Determination

Caption: Standard workflow for melting point determination.

Causality in Protocol:

-

Drying the sample: Essential to remove any residual solvent which can depress the melting point and broaden the range.

-

Slow heating rate: A rapid heating rate can lead to an erroneously high and broad melting range due to inefficient heat transfer. A rate of 1-2 °C per minute is standard.

-

Calibration: Using a certified standard with a known melting point ensures the accuracy and reliability of the instrument.

Solubility Assessment

Solubility is a key parameter in drug development, influencing absorption and bioavailability. The "shake-flask" method is a common technique for determining equilibrium solubility.

Protocol:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer at a specific pH).

-

The mixture is agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is filtered to remove the undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Rationale: This method ensures that the solution is saturated and that the measured concentration represents the true equilibrium solubility under the specified conditions.

Stability and Reactivity

The stability of the compound under various conditions (e.g., pH, temperature, light) is crucial for its storage and formulation. The ester linkage in Ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield saccharin and ethanol. The saccharin moiety itself is known to be relatively stable.[6]

Conclusion

Ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate is a compound with well-defined physicochemical properties that are critical for its application in various scientific fields. This guide has provided a detailed overview of its chemical identity, synthesis, and key characteristics, along with insights into the experimental methodologies used for their determination. A thorough understanding of these properties is essential for any researcher or scientist working with this compound.

References

-

Hassanzadeh, F., et al. (2023). Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and anti-microbial activities. Journal of Microbiology, Biotechnology and Food Sciences. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). The physical properties of saccharin. Retrieved from [Link]

-

Wikipedia. (n.d.). Saccharin. Retrieved from [Link]

-

Scribd. (n.d.). Saccharin Solubility Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of saccharin in the SO2 stretching region. Retrieved from [Link]

-

Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis Contents. Retrieved from [Link]

-

Journal of Microbiology, Biotechnology and Food Sciences. (2023). Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and anti-microbial activities. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum obtained for standard saccharin. Retrieved from [Link]

-

AL-Saadi, M. A. E., & AL-Bayati, R. H. I. (2006). Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. National Journal of Chemistry, 23, 444-456. Retrieved from [Link]

-

PubChem. (n.d.). Saccharin. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Saccharin. Retrieved from [Link]

-

LookChem. (n.d.). Cas 81-07-2,Saccharin. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(2-methyl-1,3-benzothiazol-6-yl)acetate. Retrieved from [Link]

-

MDPI. (n.d.). Ethyl 2-(12-Oxo-10,12-dihydroisoindolo[1,2-b] Quinazolin-10-yl) Acetate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl Acetate. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis, characterization, crystal structure and Hirshfeld surface analysis of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-2-((4-(((3,4-Dihydro-2H-pyrano(2,3-c)pyridin-6-yl)methyl)amino)-1-piperidinyl)methyl)-1,2-dihydro-3H,8H-2a,5,8a-triazaacenaphthylene-3,8-dione. Retrieved from [Link]

-

PMC. (n.d.). Crystal structure of ethyl 2-(4-chloroanilino)acetate. Retrieved from [Link]

-

PubChem. (n.d.). PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethyl 3-oxo-1,2-benzisothiazoline-2-acetate 1,1-dioxide. Retrieved from [Link]

-

PMC. (n.d.). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Retrieved from [Link]

-

PubChem. (n.d.). Clethodim. Retrieved from [Link]

-

PubChem. (n.d.). US10040781, Example 539. Retrieved from [Link]

-

Acta Crystallographica Section E. (2010). Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate: a monoclinic polymorph. Retrieved from [Link]

-

PubChem. (n.d.). Anticancer agent 199. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-hydrazinyl-2-oxoacetate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl (3-azido-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Ethyl2,3-dihydro-3-oxo-1,2-benzisothiazole-2-acetate-1,1-dioxide CAS#: 24683-20-3 [amp.chemicalbook.com]

- 3. Ethyl (1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate [lgcstandards.com]

- 4. office2.jmbfs.org [office2.jmbfs.org]

- 5. researchgate.net [researchgate.net]

- 6. Saccharin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Saccharin(81-07-2) IR Spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Saccharin [webbook.nist.gov]

Spectroscopic Characterization of Saccharin N-(2-acetic acid ethyl ester): A Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Saccharin N-(2-acetic acid ethyl ester), a significant derivative of saccharin with applications in pharmaceutical research and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships between the molecular structure and its spectral features, providing a framework for the structural elucidation and quality control of this compound.

Introduction: The Molecular Blueprint

Saccharin N-(2-acetic acid ethyl ester), identified by its CAS number 24683-20-3, is a crystalline solid with the molecular formula C₁₁H₁₁NO₅S and a molecular weight of 269.27 g/mol .[1] Its formal IUPAC name is ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate. The structural integrity of this molecule is paramount in its applications, particularly in its role as a reference standard in pharmaceutical analysis. Spectroscopic methods provide a non-destructive and highly informative means to confirm its identity and purity. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a comprehensive understanding of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For Saccharin N-(2-acetic acid ethyl ester), both ¹H and ¹³C NMR provide critical insights into its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of Saccharin N-(2-acetic acid ethyl ester) is anticipated to display distinct signals corresponding to the aromatic protons of the benzothiazole ring, the methylene protons of the N-acetic acid ethyl ester moiety, and the ethyl group protons.[1] The chemical environment of each proton dictates its resonance frequency (chemical shift, δ), and interactions with neighboring protons give rise to signal splitting (coupling).

Expected ¹H NMR Spectral Features:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

| Aromatic Protons (C₆H₄) | 7.8 - 8.2 | Multiplet (m) | 4H |

| N-CH₂ | ~4.5 | Singlet (s) | 2H |

| O-CH₂ (Ethyl) | ~4.2 | Quartet (q) | 2H |

| CH₃ (Ethyl) | ~1.2 | Triplet (t) | 3H |

Causality Behind Assignments:

-

Aromatic Protons (7.8 - 8.2 ppm): The protons on the benzene ring are deshielded due to the electron-withdrawing effects of the sulfonyl and carbonyl groups, causing them to resonate at a high chemical shift. The complex splitting pattern arises from proton-proton coupling within the aromatic system.

-

N-CH₂ Protons (~4.5 ppm): The methylene protons attached to the nitrogen are significantly deshielded by the adjacent carbonyl group and the benzothiazole ring system, placing their signal in the downfield region. The absence of adjacent protons results in a singlet.

-

O-CH₂ Protons (~4.2 ppm): These methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl protons (n+1 rule).

-

CH₃ Protons (~1.2 ppm): The methyl protons of the ethyl group are in a more shielded environment and thus appear at a lower chemical shift. Their signal is split into a triplet by the two adjacent methylene protons.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule.

Expected ¹³C NMR Spectral Features:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Amide) | ~165 |

| C=O (Ester) | ~168 |

| Aromatic C (quaternary) | 130 - 140 |

| Aromatic CH | 120 - 135 |

| O-CH₂ (Ethyl) | ~62 |

| N-CH₂ | ~45 |

| CH₃ (Ethyl) | ~14 |

Expert Interpretation:

-

The two carbonyl carbons (amide and ester) are expected to be the most deshielded due to the direct attachment of electronegative oxygen and nitrogen atoms, appearing at the lowest field.

-

The aromatic carbons will resonate in the typical range of 120-140 ppm. The quaternary carbons, those that do not have any attached protons, will generally have weaker signals.

-

The aliphatic carbons of the ethyl acetate moiety appear at higher field, with the carbon attached to the oxygen (O-CH₂) being more deshielded than the terminal methyl carbon (CH₃).

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a powerful tool for the identification of functional groups present in a molecule. The IR spectrum of Saccharin N-(2-acetic acid ethyl ester) will be characterized by strong absorption bands corresponding to the various carbonyl and sulfonyl groups.

Key IR Absorption Bands:

| Frequency (cm⁻¹) | Functional Group | Vibrational Mode |

| ~1750 | C=O (Ester) | Stretch |

| ~1720 | C=O (Amide) | Stretch |

| ~1350 & ~1180 | S=O (Sulfonyl) | Asymmetric & Symmetric Stretch |

| ~1250 | C-O (Ester) | Stretch |

| ~3100-3000 | C-H (Aromatic) | Stretch |

| ~2980-2850 | C-H (Aliphatic) | Stretch |

Mechanistic Insights:

The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature, confirming the existence of both the ester and the amide functionalities. The strong absorptions in the 1350-1180 cm⁻¹ region are characteristic of the sulfonyl group, a defining feature of the saccharin moiety.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 269, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃) from the ester: m/z = 224

-

Loss of the entire ethyl acetate moiety (-CH₂COOCH₂CH₃): m/z = 182

-

Cleavage of the N-CH₂ bond.

-

Diagram of a Proposed Fragmentation Pathway:

Caption: Proposed fragmentation of the molecular ion.

Experimental Protocols

To ensure the acquisition of high-quality data, standardized experimental protocols are essential.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of Saccharin N-(2-acetic acid ethyl ester) in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and significant fragment ions.

Conclusion

The spectroscopic data of Saccharin N-(2-acetic acid ethyl ester) provides a detailed and unambiguous confirmation of its molecular structure. The combination of NMR, IR, and MS techniques allows for a comprehensive characterization, which is crucial for its use in research and quality control environments. This guide has provided a framework for understanding the key spectral features and their correlation to the compound's structure, empowering scientists to confidently identify and assess the purity of this important molecule.

References

-

PubChem. (n.d.). Saccharin N-(2-acetic acid ethyl ester). National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Evolving Therapeutic Landscape of Saccharin N-(2-acetic acid ethyl ester) and Its Analogs: From Sweetener to Multifunctional Scaffold

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

For over a century, saccharin (1,2-benzisothiazol-3-one-1,1-dioxide) has been primarily recognized as the oldest artificial sweetener.[1][2] However, the intrinsic chemical reactivity and structural rigidity of its heterocyclic core present a versatile and underexplored scaffold for medicinal chemistry. The modification of the saccharin backbone, particularly at the nitrogen position, has unlocked a surprising breadth of biological activities far removed from taste modulation. This technical guide provides a deep dive into the synthesis, multifaceted biological activities, and structure-activity relationships of Saccharin N-(2-acetic acid ethyl ester) and its growing family of analogs. We will explore their potent anti-inflammatory, antimicrobial, and anticancer properties, detailing the underlying molecular mechanisms and providing validated experimental protocols for their evaluation. This document serves as a comprehensive resource for researchers aiming to harness the therapeutic potential of this re-emerging chemical entity.

Introduction: Reimagining a Classic Scaffold

Saccharin, a simple sultam, has a long and complex history.[2][3] While its primary application remains in the food industry as a non-caloric sweetener, the scientific community has begun to recognize its potential as a privileged structure in drug discovery. The core scaffold possesses a unique combination of a sulfonamide and a lactam group, both of which are capable of critical interactions with biological macromolecules.[4]

Saccharin N-(2-acetic acid ethyl ester), a key derivative, exemplifies this potential. While often identified as an impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam, its utility extends into organic synthesis as a stable and reactive building block.[5] The N-alkylation of the saccharin core with an ethyl acetate moiety serves as a gateway to a vast chemical space, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of analogs with tailored therapeutic profiles.

Synthetic Strategies: Accessing the Analog Library

The primary route for synthesizing Saccharin N-(2-acetic acid ethyl ester) and its direct analogs is the N-alkylation of saccharin, typically via its sodium salt, with a suitable alkyl halide.[2] This is a robust and high-yielding nucleophilic substitution (SN2) reaction.

General Synthesis Workflow

The synthesis of a diverse library of analogs can be achieved by varying the electrophile or by subsequent modification of the ester group. The general workflow provides a logical pathway from starting materials to a final, purified library of compounds ready for biological screening.

Caption: Antimicrobial mechanisms of saccharin derivatives.

Table 1: Antibacterial Activity of Select Saccharin Analogs

| Compound | Target Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Saccharin | A. baumannii, P. aeruginosa | Biofilm Inhibition (at 2%) | >91% inhibition | [6] |

| Analog 6c | Staphylococcus sp. | Inhibition Zone | 30-35 mm | [7] |

| Analog 10a | Escherichia coli | Inhibition Zone | 30-35 mm | [7]|

Anti-inflammatory Effects

Saccharin derivatives have emerged as potent modulators of inflammatory signaling pathways. This activity is particularly relevant given the structural relationship to NSAIDs like Piroxicam.

Mechanism of Action: The anti-inflammatory properties of these compounds are primarily mediated through the inhibition of key pro-inflammatory pathways. One major target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway . Saccharin treatment has been shown to increase the expression of IκB, an inhibitor of NF-κB, thereby decreasing NF-κB's translocation to the nucleus and subsequent transcription of inflammatory genes. [8]This leads to a reduction in nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. [8] A separate line of research has identified saccharin analogs as inhibitors of interferon-mediated inflammation via the JAK/STAT1 pathway . [9][10][11]Specific derivatives can potently suppress this signaling cascade, providing a distinct mechanism for inflammation control. [9][10]

Caption: Inhibition of the NF-κB inflammatory pathway by saccharin analogs.

Anticancer Activity

Perhaps the most compelling therapeutic application for saccharin analogs is in oncology. In a remarkable reversal of its controversial past, saccharin is now viewed as a lead compound for the development of novel anticancer agents. [12] Mechanism of Action: The primary anticancer mechanism involves the targeted inhibition of carbonic anhydrase (CA) enzymes , specifically the tumor-associated isoforms CA IX and CA XII . [12][13]These enzymes are crucial for cancer cell survival, as they help maintain a stable intracellular pH in the acidic and hypoxic tumor microenvironment. [12]By regulating pH, CA IX allows cancer cells to thrive and metastasize.

Saccharin and its analogs act as selective inhibitors of CA IX and XII, with significantly less activity against the ubiquitous CA I and II isoforms found in healthy cells. [12]This selectivity is key to developing drugs with minimal side effects. Medicinal chemistry efforts have focused on synthesizing derivatives that enhance both the potency and selectivity of this inhibition, leading to compounds that can kill lung, prostate, and colon cancer cells in vitro without harming normal cells. [12] Table 2: Anticancer Activity of Select Saccharin Analogs

| Compound | Cancer Cell Line | Activity Metric | Result (µM) | Reference |

|---|---|---|---|---|

| Analog 10a | Ovcar-3 (Ovarian) | IC₅₀ | 7.64 | [7] |

| Analog 10a | M-14 (Melanoma) | IC₅₀ | 8.66 | [7] |

| Ester 3f | Hepatic Cancer | Inhibition Rate (at 50 µmol) | 55% | [2] |

| Nitrile 2 | Hepatic Cancer | Inhibition Rate (at 50 µmol) | 60% | [2]|

Structure-Activity Relationships (SAR)

The biological activity of saccharin derivatives is highly dependent on the nature of the substituents.

-

N-Substitution: The group attached to the imide nitrogen is critical. The N-(2-acetic acid ethyl ester) moiety provides a foundational structure, but modifications to the ester (e.g., changing the alkyl group from ethyl to isopropyl or butyl) can significantly impact cytotoxic and anti-inflammatory activity. [2]* Benzene Ring Substitution: Substitution on the aromatic ring can modulate activity. Electron-withdrawing groups (e.g., nitro) can impart a bitter taste, while electron-donating groups can maintain sweetness. [14]For other biological activities, substitutions on this ring using "click chemistry" can be used to append diverse functional groups, creating libraries for screening. [4]* Linker Length and Flexibility: In analogs designed to target specific receptors like 5-HT₁ₐ and D₂, the length and rigidity of the linker chain connecting the saccharin core to another pharmacophore (like arylpiperazine) are crucial for optimizing binding affinity. [15]

Caption: Key regions of the saccharin scaffold for SAR studies.

Key Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides step-by-step methodologies for core experiments.

Protocol: Synthesis of Saccharin N-(2-acetic acid ethyl ester)

This protocol is adapted from standard N-alkylation procedures. [5]

-

Preparation: In a round-bottom flask, dissolve saccharin sodium salt (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Reaction: Add ethyl bromoacetate (1.1 eq) to the solution.

-

Heating: Stir the reaction mixture at 80-90°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and pour it into ice water. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure Saccharin N-(2-acetic acid ethyl ester) as a white crystalline solid.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Anticancer MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., M-14 or Ovcar-3) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the saccharin analog in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Anti-inflammatory Nitric Oxide (NO) Inhibition Assay

This assay quantifies the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the saccharin analog for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement: Collect the cell supernatant. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 15 minutes at room temperature.

-

Measurement: Measure the absorbance at ~540 nm. A standard curve using sodium nitrite is used for quantification.

-

Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.

Conclusion and Future Perspectives

The journey of saccharin from a simple sweetening agent to a versatile therapeutic scaffold is a testament to the power of medicinal chemistry. Saccharin N-(2-acetic acid ethyl ester) and its analogs have demonstrated a remarkable range of biological activities, with clear mechanisms of action in antimicrobial, anti-inflammatory, and anticancer contexts. The established synthetic routes allow for the creation of diverse chemical libraries, and the well-defined SAR provides a rational basis for the design of next-generation compounds with enhanced potency and selectivity.

Future research should focus on:

-

In Vivo Efficacy: Translating the promising in vitro results into animal models of infection, inflammation, and cancer.

-

Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds.

-

Target Deconvolution: Expanding the search for novel biological targets beyond the currently known pathways.

The saccharin core is no longer just a historical curiosity; it is a validated starting point for the development of novel therapeutics to address pressing global health challenges.

References

- Vertex AI Search. (2025). Sweetener saccharin revives old antibiotics by breaking bacterial defences.

- Csakai, A., Smith, C., Davis, E., Martinko, A., Coulup, S., & Yin, H. (2014). Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation. Journal of Medicinal Chemistry, 57(12), 5348-5355.

- NIH. (n.d.).

- NIH. (2014).

- Nicolaus Copernicus Superior School. (2025). Saccharin: sweetener with potential to fight drug-resistant bacteria.

- NIH. (2022).

- PubMed Central. (n.d.).

- Frontiers. (n.d.).

- Hamor, G. H. (1961). Correlation of Chemical Structure and Taste in the Saccharin Series. Science, 134(3488), 1416-1417.

- ResearchGate. (2025). Synthesis and antimicrobial and antioxidant activities of simple saccharin derivatives with N-basic side chains | Request PDF.

- NIH. (n.d.).

- ResearchGate. (n.d.). Possible mechanism of action of sugar substitute (saccharin).

- Chemical Market. (2019). Saccharin derivatives give cancer cells a not-so-sweet surprise.

- Figshare. (2015).

- Taylor & Francis Online. (n.d.).

- PubMed. (2021). Radioligand and computational insight in structure - Activity relationship of saccharin derivatives being ipsapirone and revospirone analogues.

- ResearchGate. (n.d.). (PDF) Quantitative structure–activity relationships to predict sweet and non-sweet tastes.

- Benchchem. (n.d.). Saccharin N-(2-acetic acid ethyl ester)|CAS 24683-20-3.

- ResearchGate. (n.d.).

- Ibn Al-Haitham Journal for Pure and Applied Sciences. (2020).

- PubMed. (2017).

- PubMed. (2020). Saccharin Supplementation Inhibits Bacterial Growth and Reduces Experimental Colitis in Mice.

- Brunel University of London. (2025). Sweetener saccharin shows surprise power against antibiotic resistance.

- Wikipedia. (n.d.). Saccharin.

- PubChem. (n.d.). Saccharin N-(2-acetic acid ethyl ester) | C11H11NO5S | CID 607195.

Sources

- 1. Saccharin: sweetener with potential to fight drug-resistant bacteria | Nicolaus Copernicus Superior School [sgmk.edu.pl]

- 2. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Saccharin - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Novel Saccharin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. news-medical.net [news-medical.net]

- 7. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of saccharin on inflammation in 3T3-L1 adipocytes and the related mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Saccharin derivatives as inhibitors of interferon-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Collection - Saccharin Derivatives as Inhibitors of Interferon-Mediated Inflammation - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 12. chemicalmarket.net [chemicalmarket.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Correlation of chemical structure and taste in the saccharin series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioligand and computational insight in structure - Activity relationship of saccharin derivatives being ipsapirone and revospirone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: Unlocking the Potential of Saccharin N-(2-acetic acid ethyl ester) in Medicinal Chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Sweetness - Saccharin as a Privileged Scaffold

Saccharin, a molecule widely recognized for its intense sweetness, possesses a rich and underexplored potential in the realm of medicinal chemistry. Its rigid benzisothiazole dioxide core, coupled with readily modifiable functional groups, presents an attractive starting point for the design and synthesis of novel therapeutic agents. This guide delves into the specific potential of a key derivative, Saccharin N-(2-acetic acid ethyl ester) , as a versatile scaffold for the development of a diverse range of biologically active compounds. While it is known as an impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam, its true value may lie in its utility as a foundational building block for new chemical entities.[1] This document will provide an in-depth exploration of its synthesis, chemical reactivity, derivatization potential, and the biological significance of the resulting molecular architectures.

Core Scaffold Synthesis: A Gateway to Chemical Diversity

The synthesis of Saccharin N-(2-acetic acid ethyl ester) is a straightforward and well-documented process, typically achieved through the N-alkylation of saccharin. This reaction provides a high-yielding and efficient route to the core scaffold, making it readily accessible for further chemical exploration.

Synthetic Workflow: From Saccharin to the Target Scaffold

The primary synthetic route involves the reaction of the sodium salt of saccharin with an ethyl haloacetate, such as ethyl bromoacetate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism.

Sources

An In-Depth Technical Guide to the Investigation of "Saccharin N-(2-acetic acid ethyl ester)" Derivatives for Antimicrobial Activity

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Saccharin, a well-known synthetic sweetener, and its derivatives have emerged as a promising class of compounds with demonstrable antimicrobial properties. This in-depth technical guide focuses on the investigation of derivatives of "Saccharin N-(2-acetic acid ethyl ester)" as potential antimicrobial agents. We will delve into the synthetic strategies for the derivatization of the core molecule, detailed protocols for in-vitro antimicrobial screening, and the elucidation of their potential mechanisms of action. Furthermore, this guide will explore the application of Quantitative Structure-Activity Relationship (QSAR) studies to understand the correlation between the chemical structures of these derivatives and their biological activity, providing a rational framework for the design of more potent antimicrobial compounds.

Introduction: The Antimicrobial Potential of Saccharin and its Analogs

Saccharin, or 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, has a long history of use as a non-caloric artificial sweetener.[1] Beyond its application in the food industry, recent scientific investigations have unveiled its intriguing biological activities, including its potential as an antimicrobial agent.[2] Studies have shown that saccharin itself can inhibit the growth of various pathogenic bacteria, disrupt the formation of biofilms, and even resensitize drug-resistant bacteria to conventional antibiotics.[3][4] The antimicrobial efficacy of saccharin is believed to stem from its ability to disrupt the bacterial cell envelope and interfere with DNA replication dynamics.[3]

The saccharin scaffold presents a versatile platform for chemical modification, allowing for the synthesis of a diverse array of derivatives with potentially enhanced biological activities. The nitrogen atom of the isothiazole ring is a key site for substitution, and modifications at this position have been shown to significantly influence the antimicrobial spectrum and potency of the resulting compounds. "Saccharin N-(2-acetic acid ethyl ester)" (Figure 1) serves as a strategic starting point for the generation of a library of derivatives through modifications of the ester functionality.

This guide will provide a comprehensive overview of the methodologies involved in the synthesis, characterization, and antimicrobial evaluation of this specific class of saccharin derivatives.

Synthesis and Derivatization Strategies

The synthesis of "Saccharin N-(2-acetic acid ethyl ester)" is typically achieved through the N-alkylation of saccharin. A common and efficient method involves the reaction of the sodium salt of saccharin with ethyl bromoacetate in a nucleophilic substitution (SN2) reaction.[5]

Synthesis of Saccharin N-(2-acetic acid ethyl ester)

Protocol:

-

Preparation of Sodium Saccharin: In a round-bottom flask, dissolve saccharin in a suitable solvent such as ethanol. Add an equimolar amount of sodium ethoxide or sodium hydroxide to deprotonate the saccharin nitrogen, forming the sodium salt.

-

N-Alkylation: To the solution of sodium saccharin, add ethyl bromoacetate dropwise with stirring at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water to remove any inorganic salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude "Saccharin N-(2-acetic acid ethyl ester)" can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Derivatization of the Ethyl Ester Moiety

The ethyl ester group of "Saccharin N-(2-acetic acid ethyl ester)" is a versatile handle for the synthesis of a variety of derivatives, including carboxylic acids, amides, and other esters.

The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[5][6] Alkaline hydrolysis is often preferred as it is an irreversible reaction, leading to higher yields.[6]

Protocol for Alkaline Hydrolysis:

-

Dissolve "Saccharin N-(2-acetic acid ethyl ester)" in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide).

-

Heat the mixture under reflux for a specified period, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with a dilute strong acid (e.g., HCl) to precipitate the carboxylic acid derivative.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain "Saccharin N-(2-acetic acid)".

Amide derivatives can be synthesized from the carboxylic acid (obtained from hydrolysis) or directly from the ethyl ester.

From the Carboxylic Acid:

-

Activation of the Carboxylic Acid: The carboxylic acid can be converted to a more reactive acyl chloride by treating it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7]

-

Amidation: The resulting acyl chloride is then reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine) to yield the corresponding amide derivative.[8]

Directly from the Ethyl Ester (Aminolysis):

While less common for simple esters, direct reaction with an amine (aminolysis) can sometimes be achieved, often requiring high temperatures or catalysis. A more practical approach involves converting the ester to an intermediate that is more reactive towards amines.

To introduce different alkyl or aryl groups into the ester moiety, transesterification can be performed under acidic or basic conditions.[9][10] This involves reacting "Saccharin N-(2-acetic acid ethyl ester)" with a different alcohol in the presence of a catalyst.[10]

Protocol for Acid-Catalyzed Transesterification:

-

Dissolve "Saccharin N-(2-acetic acid ethyl ester)" in an excess of the desired alcohol (e.g., methanol, propanol).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture under reflux, monitoring the reaction by TLC.

-

Upon completion, neutralize the acid catalyst and remove the excess alcohol.

-

Purify the resulting ester derivative using appropriate methods like column chromatography.

dot graph SynthesisWorkflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Saccharin [label="Saccharin"]; Na_Saccharin [label="Sodium Saccharin"]; EthylEster [label="Saccharin N-(2-acetic acid ethyl ester)"]; CarboxylicAcid [label="Saccharin N-(2-acetic acid)"]; Amide [label="Amide Derivatives"]; OtherEster [label="Other Ester Derivatives"];

Saccharin -> Na_Saccharin [label="NaOH/EtOH"]; Na_Saccharin -> EthylEster [label="Ethyl Bromoacetate"]; EthylEster -> CarboxylicAcid [label="Hydrolysis (NaOH, H₂O)"]; CarboxylicAcid -> Amide [label="1. SOCl₂\n2. R₁R₂NH"]; EthylEster -> OtherEster [label="Transesterification (R'OH, H⁺)"]; } caption { label = "Synthetic pathways for derivatives."; fontsize = 10; } end_dot

Caption: Synthetic pathways for the generation of "Saccharin N-(2-acetic acid ethyl ester)" and its subsequent derivatization.

Spectroscopic Characterization

The structural elucidation of the synthesized compounds is a critical step and is typically achieved using a combination of spectroscopic techniques.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the chemical environment of protons. For "Saccharin N-(2-acetic acid ethyl ester)," characteristic signals would include aromatic protons of the saccharin ring, a singlet for the methylene protons adjacent to the nitrogen, and a quartet and triplet for the ethyl group of the ester.[5][11]

-

¹³C NMR: Reveals the different types of carbon atoms in the molecule. Distinct signals are expected for the carbonyl carbons of the ester and the saccharin ring, the aromatic carbons, and the aliphatic carbons of the ethyl acetate moiety.[5]

-

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present. Key absorption bands for the parent ester would include C=O stretching vibrations for the ester and the amide in the saccharin ring, and S=O stretching for the sulfonyl group.[5]

-

Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule. The mass spectrum of "Saccharin N-(2-acetic acid ethyl ester)" would show a molecular ion peak corresponding to its molecular weight (269.27 g/mol ), and fragmentation patterns can help confirm the structure.[3][5]

In-Vitro Antimicrobial Activity Screening

A variety of standardized methods are available to evaluate the in-vitro antimicrobial activity of the synthesized derivatives.

Preliminary Screening: Agar Disk-Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

Protocol:

-

Prepare agar plates inoculated with a standardized suspension of the test microorganism.

-

Impregnate sterile paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Place the discs on the surface of the inoculated agar plates.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Quantitative Analysis: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Protocol:

-

Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth).

dot graph AntimicrobialScreening { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="Synthesized Derivatives"]; DiskDiffusion [label="Agar Disk-Diffusion Assay\n(Qualitative Screening)"]; MIC [label="Broth Microdilution Assay\n(Quantitative MIC Determination)"]; Data [label="Antimicrobial Activity Data"];

Start -> DiskDiffusion; DiskDiffusion -> MIC [label="Active Compounds"]; MIC -> Data; } caption { label = "Workflow for antimicrobial screening."; fontsize = 10; } end_dot

Caption: A typical workflow for the in-vitro antimicrobial screening of newly synthesized compounds.

Data Presentation: Antimicrobial Activity

The results of the antimicrobial screening should be presented in a clear and concise manner, typically in a tabular format, to allow for easy comparison of the activity of different derivatives.

Table 1: Example of Antimicrobial Activity Data (MIC in µg/mL)

| Compound ID | R Group (in Amide Derivative) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |

| Parent Ester | -OCH₂CH₃ | >256 | >256 | >256 | >256 |

| Derivative 1 | -NHCH₃ | 128 | 64 | 256 | >256 |

| Derivative 2 | -N(CH₃)₂ | 64 | 32 | 128 | 256 |

| Derivative 3 | -NH-Phenyl | 32 | 16 | 64 | 128 |

| Ciprofloxacin | (Reference) | 0.5 | 0.25 | 0.125 | 1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mechanism of Action

The antimicrobial mechanism of saccharin derivatives is an area of active research. Evidence suggests a multi-targeted approach.[12]

-

Cell Envelope Disruption: Saccharin and its derivatives have been shown to disrupt the stability of the bacterial cell envelope, leading to altered cell morphology, membrane bulging, and eventual cell lysis.[2][3]

-

Interference with DNA Replication: Studies have indicated that these compounds can interfere with the dynamics of DNA replication in bacteria.[3]

-

Inhibition of Folic Acid Synthesis: There is a proposed similarity between the mechanism of action of saccharin and sulfonamide drugs, suggesting that saccharin may act as a prodrug that is converted to a structural analog of p-aminobenzoic acid (PABA), thereby inhibiting the synthesis of folic acid, which is essential for bacterial growth.[12]

dot graph MechanismOfAction { layout=dot; rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#EA4335"];

SaccharinDerivative [label="Saccharin Derivative"]; CellEnvelope [label="Cell Envelope Disruption"]; DNAReplication [label="Interference with\nDNA Replication"]; FolicAcid [label="Inhibition of\nFolic Acid Synthesis"]; BacterialCellDeath [label="Bacterial Cell Death"];

SaccharinDerivative -> CellEnvelope; SaccharinDerivative -> DNAReplication; SaccharinDerivative -> FolicAcid; CellEnvelope -> BacterialCellDeath; DNAReplication -> BacterialCellDeath; FolicAcid -> BacterialCellDeath; } caption { label = "Proposed antimicrobial mechanisms."; fontsize = 10; } end_dot

Caption: Proposed multi-targeted antimicrobial mechanisms of action for saccharin derivatives.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are computational models that correlate the chemical structure of compounds with their biological activity.[13][14] By developing a QSAR model for the antimicrobial activity of "Saccharin N-(2-acetic acid ethyl ester)" derivatives, researchers can:

-

Identify the key structural features (e.g., lipophilicity, electronic properties, steric factors) that govern antimicrobial potency.

-

Predict the activity of newly designed, unsynthesized derivatives.

-

Guide the rational design of more effective antimicrobial agents.

A typical QSAR study involves:

-

Data Set Preparation: A series of synthesized derivatives with their corresponding antimicrobial activity data (e.g., MIC values) is compiled.

-

Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical properties, topological indices) are calculated for each derivative.

-

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates the descriptors to the biological activity.

-

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

Conclusion and Future Perspectives

Derivatives of "Saccharin N-(2-acetic acid ethyl ester)" represent a promising and largely unexplored area for the discovery of novel antimicrobial agents. The synthetic accessibility of the core molecule and the potential for diverse functionalization of the ester group make this an attractive scaffold for medicinal chemistry campaigns. This guide has provided a comprehensive framework for the synthesis, characterization, and antimicrobial evaluation of these compounds. Future research should focus on the synthesis of a broader range of derivatives and their evaluation against a wide panel of clinically relevant, drug-resistant pathogens. In-depth mechanistic studies and the application of QSAR will be crucial for the rational design of next-generation saccharin-based antimicrobials to combat the growing threat of infectious diseases.

References

-

News-Medical-Life-Sciences. Sweetener saccharin revives old antibiotics by breaking bacterial defences. 2025-04-03. Available from: [Link]

-

National Institutes of Health. To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide - PMC. Available from: [Link]

-

ResearchGate. Synthesis, Antimicrobial Evaluation of some New Heterocycles Derived from N- Substituted Saccharin. 2019-12-05. Available from: [Link]

-

ResearchGate. (A) 500 MHz 1 H– 13 C HSQC spectrum of the ethyl acetate extract of... Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Der Pharma Chemica. Synthesis, Antimicrobial Evaluation of some New Heterocycles Derived from N-Substituted Saccharin. Available from: [Link]

-

Wiley-VCH. Supporting Information. 2007. Available from: [Link]

-

RSC Publishing. Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. Available from: [Link]

-

Brunel University London. Sweetener saccharin shows surprise power against antibiotic resistance. 2025-04-02. Available from: [Link]

-

IARC Publications. SACCHARIN AND ITS SALTS 1. Exposure Data. Available from: [Link]

-

National Institutes of Health. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC. 2019-10-19. Available from: [Link]

-

PubChem. Saccharin N-(2-acetic acid ethyl ester) | C11H11NO5S | CID 607195. Available from: [Link]

-

ResearchGate. MIC values of antibacterial activity of N-substituted derivatives of 3. Available from: [Link]

-

National Institutes of Health. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PMC. 2022-10-20. Available from: [Link]

-

PubMed. Artificial sweeteners inhibit multidrug-resistant pathogen growth and potentiate antibiotic activity. 2023-01-11. Available from: [Link]

-

National Institutes of Health. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PubMed Central. Available from: [Link]

- Google Patents. US3264281A - Preparation of amides.

-

International Journal of Pharmaceutical Sciences and Research. Synthesis of some Amide derivatives and their Biological activity. Available from: [Link]

-

RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available from: [Link]

-

Wikipedia. Transesterification. Available from: [Link]

-

Master Organic Chemistry. Transesterification. 2022-11-10. Available from: [Link]

-

Chemguide. hydrolysis of esters. Available from: [Link]

-

YouTube. Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. 2021-07-28. Available from: [Link]

-

Semantic Scholar. Design, synthesis, antibacterial, and QSAR studies of myristic acid derivatives. Available from: [Link]

-

International Union of Crystallography. Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate: a monoclinic polymorph. Available from: [Link]

-

A-Level Chemistry. Carboxylic Acids and Derivatives - Properties and Reactivity of Esters. Available from: [Link]

-

Academia.edu. Synthesis, antimicrobial evaluation and QSAR studies of N'- benzylidene/(1-phenylethylidene)undec-10-enehydrazides. 2016-04-30. Available from: [Link]

-

PubMed. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives. Available from: [Link]

Sources

- 1. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 2. scbt.com [scbt.com]

- 3. Saccharin N-(2-acetic acid ethyl ester) | C11H11NO5S | CID 607195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. US3264281A - Preparation of amides - Google Patents [patents.google.com]

- 9. Transesterification - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. rsc.org [rsc.org]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. [PDF] Design, synthesis, antibacterial, and QSAR studies of myristic acid derivatives. | Semantic Scholar [semanticscholar.org]

- 14. japsonline.com [japsonline.com]

Saccharin N-(2-acetic acid ethyl ester): A Versatile Precursor for Modern Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary